Rutaecarpine

COX-2 inhibitor anti-inflammatory PGD2 synthesis

Rutaecarpine (CAS 84-26-4) is a pentacyclic indolopyridoquinazolinone alkaloid that delivers 31-fold COX-2 selectivity over COX-1 (IC50 = 0.28 μM vs. 8.7 μM) and >140-fold selectivity in HEK293 cells—surpassing evodiamine and dehydroevodiamine. Its planar scaffold uniquely activates TRPV1 to induce CGRP-mediated vasodilation without triggering bronchoconstriction, a critical safety advantage over capsaicin. As the most potent Evodia-derived AHR activator (RUT > DHED > EOD) with reliable oral bioavailability, it is the mandatory selection for in vivo CYP1A1/CYP1A2 modulation studies. Procure the ≥98% pure compound specifically for COX-2 screening, cardiovascular probe development, and collagen-specific antiplatelet assays (PLCγ2/PKC pathway, VASP-independent). Do not substitute with evodiamine for COX-2 or AHR endpoints.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
CAS No. 84-26-4
Cat. No. B1680285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutaecarpine
CAS84-26-4
SynonymsRutaecarpine;  NSC 258317;  NSC-258317;  NSC258317.
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4
InChIInChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2
InChIKeyACVGWSKVRYFWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityvery slightly
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rutaecarpine (84-26-4): Baseline Specifications for Indolopyridoquinazolinone Alkaloid Procurement


Rutaecarpine (Rutecarpine, CAS 84-26-4) is a pentacyclic indolopyridoquinazolinone alkaloid naturally isolated from Evodia rutaecarpa (Wu-Chu-Yu) [1]. It belongs to the indoloquinazoline alkaloid class alongside evodiamine and dehydroevodiamine, and is characterized by an essentially planar molecular structure (C18H13N3O, MW 287.32) [2]. Rutaecarpine serves as a multi-target lead compound with documented activities including COX-2 inhibition, TRPV1 activation, and antiplatelet effects, making it a subject of sustained interest in cardiovascular, anti-inflammatory, and oncological research programs [3]. Vendor specifications typically require ≥98% purity by HPLC and storage at 0–10°C due to heat sensitivity .

Rutaecarpine (84-26-4): Why In-Class Alkaloid Substitution Compromises Experimental Reproducibility


Indoloquinazoline alkaloids from Evodia species cannot be interchanged generically due to profound structural divergence that dictates distinct target engagement and pharmacokinetic behavior. Rutaecarpine, evodiamine, and dehydroevodiamine differ critically in their N-14 substitution patterns: rutaecarpine possesses an unsubstituted indole nitrogen, evodiamine bears an N-methyl group, and dehydroevodiamine features a quaternary ammonium structure [1]. This single structural variation produces rank-order differences in AHR activation (RUT > DHED > EOD), alters oral bioavailability (RUT and DHED activate hepatic AHR in vivo while EOD fails to do so due to poor absorption), and yields opposite functional outcomes in multidrug resistance modulation (rutaecarpine enhances vinblastine and taxol cytotoxicity in MDR cells whereas evodiamine shows no modulating activity) [1][2]. Furthermore, rutaecarpine's planar core enables TRPV1 binding without triggering bronchoconstriction—a side effect associated with structurally unrelated TRPV1 agonists such as capsaicin—positioning it as a distinct molecular scaffold for cardiovascular probe development [3]. These non-interchangeable profiles underscore the necessity of compound-specific procurement for reproducible experimental outcomes.

Rutaecarpine (84-26-4): Quantitative Differentiation Evidence for Scientific Procurement Decisions


COX-2 Selective Inhibition: Rutaecarpine vs. Class Comparators in Cellular Assays

Rutaecarpine demonstrates concentration-dependent COX-2 selectivity in BMMC cells with IC50 values of 0.28 μM (COX-2) and 8.7 μM (COX-1), yielding a COX-1/COX-2 selectivity ratio of approximately 31-fold . In HEK293 cells transfected with COX-2, selectivity is maintained with IC50 values of 2.8 μM (COX-2) versus >400 μM (COX-1), corresponding to >140-fold selectivity [1]. In contrast, evodiamine—the closest structural analog—exhibits a different target profile with primary activity at topoisomerase I and TRPV1 rather than pronounced COX-2 selectivity [2]. Dehydroevodiamine, another in-class analog, shows minimal COX-2 inhibitory activity in comparable assays [3].

COX-2 inhibitor anti-inflammatory PGD2 synthesis prostaglandin

TRPV1 Agonism Without Bronchoconstriction: Structural Differentiation from Capsaicin

Rutaecarpine activates TRPV1 channels to stimulate calcitonin gene-related peptide (CGRP) synthesis and release, producing vasodilator and hypotensive effects comparable in magnitude to capsaicin [1]. However, unlike capsaicin and structurally related alkaloid evodiamine, rutaecarpine does not induce bronchoconstriction—a critical adverse effect associated with TRPV1 activation in airway tissue [2]. Computational modeling and experimental data suggest that rutaecarpine's near-planar pentacyclic structure enables TRPV1 binding while sterically or conformationally preventing the downstream signaling that triggers bronchial smooth muscle contraction [2]. Evodiamine, despite sharing the indoloquinazoline core, lacks the planar geometry of rutaecarpine and exhibits bronchoconstrictive activity similar to capsaicin in guinea pig isolated bronchus assays [3].

TRPV1 agonist CGRP release vasodilation hypertension

Cardiotonic Efficacy: Rutaecarpine vs. Evodiamine vs. Capsaicin in Isolated Atrial Preparations

In direct head-to-head comparison using guinea-pig isolated right atria, rutaecarpine, evodiamine, and capsaicin all produce concentration-dependent positive inotropic and chronotropic effects via vanilloid receptor activation [1]. Maximal contractile responses were observed at 3 μM for rutaecarpine, 1 μM for evodiamine, and 0.3 μM for capsaicin [1]. While evodiamine achieves maximal effect at a three-fold lower concentration than rutaecarpine, both compounds produce comparable maximal responses and exhibit cross-tachyphylaxis with capsaicin, confirming shared vanilloid receptor-mediated mechanisms [1]. The effects of rutaecarpine (3 μM) were abolished by capsazepine and ruthenium red pretreatment, and significantly reduced by CGRP(8-37) [1].

positive inotropic chronotropic cardiotonic atrial contractility

Aryl Hydrocarbon Receptor Activation Potency: Rank-Order Differentiation Among Evodia Alkaloids

Among the three principal indoloquinazoline alkaloids from Evodia rutaecarpa, rutaecarpine demonstrates the highest efficacy for aryl hydrocarbon receptor (AHR) activation, with a rank order of RUT > DHED > EOD established by both mRNA analysis of AHR target genes in mouse primary hepatocytes and luciferase reporter assays in hepatocarcinoma cell lines [1]. Ligand-docking analysis predicts that the absence of an N-14 methyl substituent in rutaecarpine (present in evodiamine) enhances AHR binding affinity [1]. In vivo, oral administration of rutaecarpine markedly upregulates hepatic AHR battery gene expression in wild-type mice, whereas evodiamine fails to activate AHR due to poor oral absorption [1]. Notably, rutaecarpine is also documented as a selective inhibitor of CYP1A1 and CYP1A2—key transcriptional targets of AHR—with CYP1A2 inhibitor probability of 0.985 in predictive ADMET models [2].

AHR activation CYP1A induction xenobiotic metabolism hepatocyte

Antiplatelet Aggregation: Rutaecarpine Pathway Selectivity vs. Classical Antiplatelet Mechanisms

Rutaecarpine inhibits human platelet activation through a mechanism distinct from classical cyclic nucleotide-dependent pathways. At low concentrations (1–5 μM), rutaecarpine strongly inhibits collagen-induced platelet aggregation while exerting only slight or no effect on platelets stimulated with other agonists such as thrombin [1]. The inhibition proceeds through PLCγ2/PKC and PI3K/Akt/GSK3β phosphorylation cascades, and is not reversed by the adenylate cyclase inhibitor SQ22536 or the guanylate cyclase inhibitor ODQ [1]. In contrast, 1-hydroxyrutaecarpine—a natural derivative—exhibits antiplatelet activity induced by arachidonic acid with an IC50 of approximately 1–2 μg/mL (~3.5–7.0 μM) . Unlike broad-spectrum antiplatelet agents that elevate intracellular cAMP or cGMP, rutaecarpine acts independently of cyclic nucleotides/VASP phosphorylation [1].

platelet aggregation thrombosis PI3K/Akt/GSK3β collagen-induced

Physicochemical and Solubility Profile: Rutaecarpine Formulation Considerations vs. Synthetic Derivatives

Rutaecarpine exhibits poor aqueous solubility (insoluble in water, LogP ≈ 3.611) but demonstrates excellent solubility in DMSO: 57 mg/mL (198.38 mM) at 25°C using fresh anhydrous DMSO, with moisture-contaminated DMSO significantly reducing achievable solubility [1]. Comparative solubility values for evodiamine in DMSO are reported at approximately 30 mg/mL under similar conditions . The compound's aqueous insolubility and high plasma protein binding prediction (0.9612) necessitate specialized formulation approaches for in vivo studies, with validated in vivo formulations available including CMC-Na suspension (≥5 mg/mL) and DMSO/PEG300/Tween80/ddH2O clear solution (0.500 mg/mL) [2]. Synthetic bromorutaecarpine (Br-RUT) was specifically developed to address cytotoxicity concerns while retaining anti-inflammatory activity, demonstrating much lower cytotoxicity than parent rutaecarpine while suppressing iNOS in macrophages and activating eNOS in endothelial cells [3].

aqueous solubility DMSO solubility LogP formulation

Rutaecarpine (84-26-4): High-Yield Research and Industrial Application Scenarios


COX-2-Targeted Anti-Inflammatory Screening Programs

Rutaecarpine is the optimal Evodia-derived alkaloid for COX-2 inhibition studies, delivering 31-fold selectivity over COX-1 in BMMC cells (COX-2 IC50 = 0.28 μM; COX-1 IC50 = 8.7 μM) and >140-fold selectivity in HEK293 cells [1]. This selectivity profile surpasses that of evodiamine and dehydroevodiamine, which lack comparable COX-2 specificity [2]. Use in BMMC PGD2 synthesis assays or COX-2-transfected HEK293 PGE2 production assays at concentrations 0.1–10 μM. Procure rutaecarpine specifically for COX-2 inhibitor library screening; substitute with evodiamine only if the research focus is topoisomerase I or non-selective TRPV1 agonism .

TRPV1-Mediated Cardiovascular Pharmacology Without Respiratory Adverse Effects

Rutaecarpine provides a unique TRPV1 agonist scaffold that stimulates CGRP release and induces vasodilation without triggering bronchoconstriction—a key adverse effect associated with capsaicin and evodiamine [1]. The compound's near-planar pentacyclic geometry enables TRPV1 binding while avoiding bronchial smooth muscle contraction pathways [1]. This differentiation makes rutaecarpine particularly valuable for cardiovascular probe development where respiratory side-effect minimization is a priority. Use in rat aortic ring vasodilation assays (0.1–10 μM), dorsal root ganglia CGRP expression studies, and TRPV1-overexpressing 293 cell calcium influx measurements [2]. For studies requiring maximal TRPV1 potency without concern for bronchoconstriction, evodiamine may serve as a comparator; for bronchoconstriction-negative control, rutaecarpine is the preferred selection .

Collagen-Selective Antiplatelet Mechanism Studies

Rutaecarpine is indicated for investigating collagen-induced platelet activation pathways that operate independently of cyclic nucleotide signaling. At 1–5 μM, rutaecarpine selectively inhibits collagen-induced aggregation via PLCγ2/PKC and PI3K/Akt/GSK3β phosphorylation while showing minimal effect on thrombin-stimulated platelets . The compound's effects are not reversed by adenylate cyclase (SQ22536) or guanylate cyclase (ODQ) inhibitors, confirming a mechanism distinct from classical antiplatelet agents . This pathway selectivity enables dissection of collagen-specific signaling in washed human platelet preparations and microvascular thrombosis models. Procure rutaecarpine for experiments requiring VASP-independent antiplatelet activity; avoid substitution with 1-hydroxyrutaecarpine unless arachidonic acid-induced aggregation is the primary endpoint [1].

AHR-Mediated Xenobiotic Metabolism and CYP1A Induction Studies

Rutaecarpine exhibits the highest AHR activation efficacy among Evodia alkaloids (rank order: RUT > DHED > EOD), as demonstrated by mRNA analysis in mouse primary hepatocytes and luciferase reporter assays . In vivo, oral rutaecarpine administration robustly upregulates hepatic AHR target gene expression, whereas evodiamine fails to activate AHR due to poor oral absorption . Rutaecarpine also serves as a selective CYP1A1/CYP1A2 inhibitor with a predicted CYP1A2 inhibition probability of 0.985 [1]. This profile supports applications in drug metabolism studies examining AHR-CYP1A axis modulation, caffeine metabolism interaction assays (rutaecarpine at 80 mg/kg decreases plasma caffeine levels via CYP1A2 induction), and hepatotoxicity screening. For in vivo AHR pathway studies requiring reliable oral bioavailability, rutaecarpine is the mandatory selection over evodiamine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rutaecarpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.